

# Comprehensive Technical Guide: 6-(Diethylamino)-5-methylnicotinaldehyde

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## Compound of Interest

Compound Name: 6-(Diethylamino)-5-methylnicotinaldehyde

Cat. No.: B1513056

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## Executive Summary & Chemical Architecture

In modern medicinal chemistry and fluorophore design, highly functionalized pyridine derivatives serve as critical scaffolds. **6-(Diethylamino)-5-methylnicotinaldehyde** (CAS: 35774-66-4) [1](#) is a prime example of a meticulously engineered "push-pull"

-conjugated system.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic electronic system. The architecture features a strong electron-donating diethylamino group (+M effect) at the C6 position and a potent electron-withdrawing formyl group (-M effect) at the C3 position. These groups are electronically coupled through the pyridine ring. The addition of the C5-methyl group introduces specific steric bulk that can modulate the twist angle of the adjacent diethylamino group, a critical factor when designing environment-sensitive fluorescent probes or sterically constrained kinase inhibitors [2](#).

## Quantitative Data & Structural Characterization

To ensure reproducibility across drug development workflows, establishing strict analytical baselines is mandatory. The tables below summarize the core physicochemical parameters and the diagnostic nuclear magnetic resonance (NMR) signals required for structural validation.

### Table 1: Chemical and Physical Properties

Property	Value
Chemical Name	6-(Diethylamino)-5-methylnicotinaldehyde
CAS Number	35774-66-4
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O
Molecular Weight	192.26 g/mol
Structural Class	Substituted Pyridine / Push-Pull System
Solubility Profile	Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H <sub>2</sub> O

### Table 2: Diagnostic <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Note: These diagnostic shifts are critical for validating the regiochemistry of the substitution pattern during synthesis.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
C3-CHO	~9.70	Singlet (s)	1H	Highly deshielded aldehyde proton.
C2-H (Pyridine)	~8.55	Doublet (d, J ~ 2 Hz)	1H	Deshielded by adjacent N and para-CHO.
C4-H (Pyridine)	~7.80	Doublet (d, J ~ 2 Hz)	1H	Meta-coupling to C2-H; deshielded by ortho-CHO.
N-CH <sub>2</sub> (Diethyl)	~3.55	Quartet (q, J ~ 7 Hz)	4H	Typical shift for N-alkyl groups in conjugated systems.
C5-CH <sub>3</sub> (Methyl)	~2.30	Singlet (s)	3H	Benzylic-type methyl on heteroaromatic ring.
C-CH <sub>3</sub> (Diethyl)	~1.20	Triplet (t, J ~ 7 Hz)	6H	Terminal methyls of the diethylamino group.

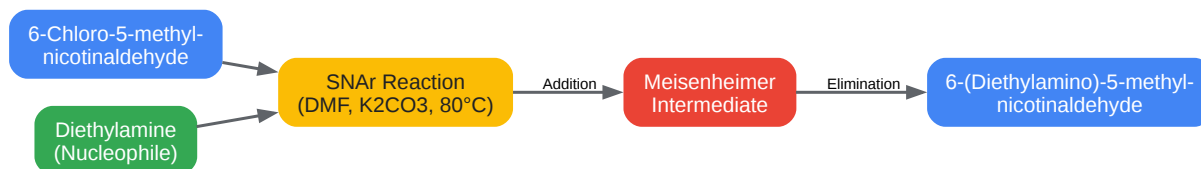
## Synthetic Methodology: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The most robust and scalable route to synthesize **6-(Diethylamino)-5-methylnicotinaldehyde** relies on a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) utilizing 6-chloro-5-methylnicotinaldehyde as the starting scaffold [2](#).

### Protocol 1.0: S<sub>N</sub>Ar Core Assembly

Mechanistic Rationale: The strong electron-withdrawing nature of the C3-formyl group creates a partial positive charge at the C6 position (para-activation). This significantly lowers the activation energy required to form the Meisenheimer intermediate upon attack by diethylamine.

- Step 1: Reaction Setup. In an oven-dried round-bottom flask under an inert N<sub>2</sub> atmosphere, dissolve 6-chloro-5-methylnicotinaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.
  - Causality: Anhydrous DMF is selected as a polar aprotic solvent. It stabilizes the highly polar transition state without hydrogen-bonding to the amine nucleophile, thereby maximizing the nucleophilicity of diethylamine.
- Step 2: Nucleophile Addition. Add anhydrous K<sub>2</sub>CO<sub>3</sub> (2.0 eq) followed by diethylamine (1.5 eq).
  - Causality: K<sub>2</sub>CO<sub>3</sub> acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation and subsequent deactivation of the diethylamine nucleophile, driving the reaction to completion.
- Step 3: Thermal Activation. Heat the reaction mixture to 80°C for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).
  - Self-Validation: The reaction is deemed complete when the UV-active starting material spot (higher R<sub>f</sub>) is fully consumed and replaced by a bright yellow, highly fluorescent product spot (lower R<sub>f</sub>) under 365 nm UV light. This fluorescence is a direct visual confirmation of the newly formed push-pull system.
- Step 4: Quench and Extraction. Cool the mixture to room temperature, quench with ice-cold deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine.
  - Causality: The repeated aqueous LiCl washes are critical. They ensure the complete partition and removal of residual DMF from the organic layer, which would otherwise suppress crystallization and complicate NMR characterization.
- Step 5: Isolation. Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure product.



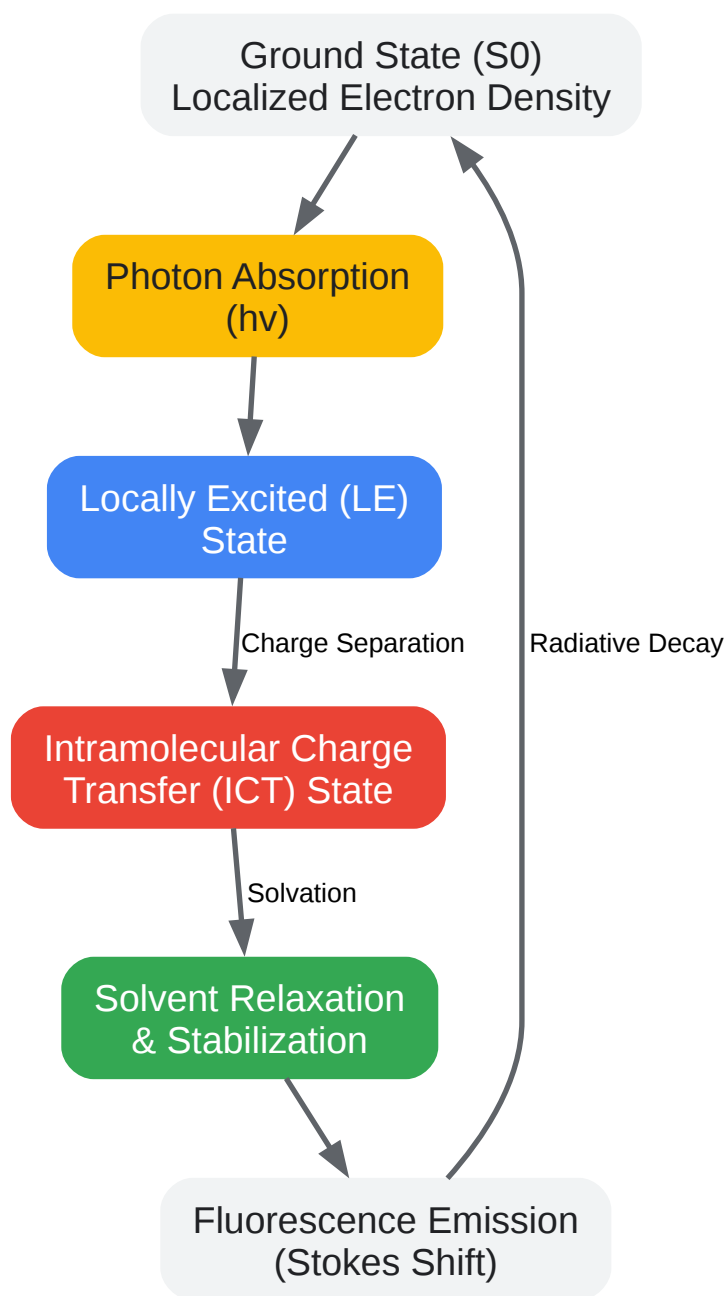
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Synthetic workflow for **6-(Diethylamino)-5-methylnicotinaldehyde** via SNAr.

## Photophysical Properties & Application Workflows

Beyond its utility as a synthetic intermediate for complex heterocycles (e.g., 1,8-naphthyridines via Knoevenagel condensation), the intrinsic value of **6-(Diethylamino)-5-methylnicotinaldehyde** lies in its photophysics. Similar to other dialkylamino-pyridine derivatives [3](#), it exhibits pronounced solvatochromism.

Upon photon absorption, the molecule transitions from a Locally Excited (LE) state to an Intramolecular Charge Transfer (ICT) state. The electron density shifts from the diethylamino donor toward the formyl acceptor. Because the ICT state is highly polar, it is stabilized by polar solvents, leading to a significant red-shift in fluorescence emission (a large Stokes shift). This mechanism is the foundational logic behind utilizing this scaffold to develop environment-sensitive biological probes.



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*Intramolecular Charge Transfer (ICT) photophysical pathway of the push-pull system.*

## References

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## Sources

- [1. 6-\(diethylamino\)-5-Methylnicotinaldehyde | 35774-66-4 \[chemicalbook.com\]](#)
- [2. \(6-Amino-5-methylpyridin-3-yl\)methanol | Benchchem \[benchchem.com\]](#)
- [3. 6-\(Diethylamino\)-3-pyridinylaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific \[fishersci.com\]](#)
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